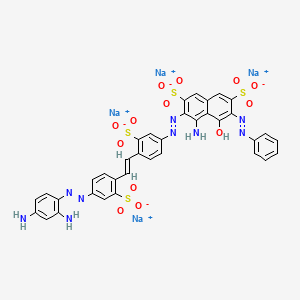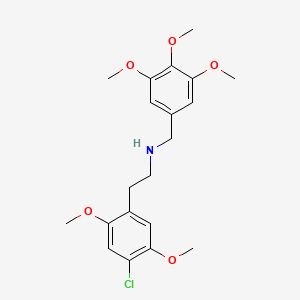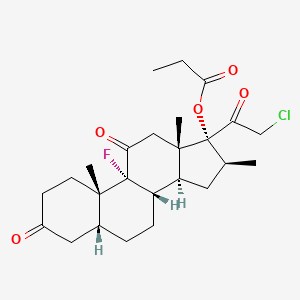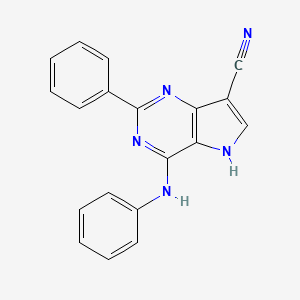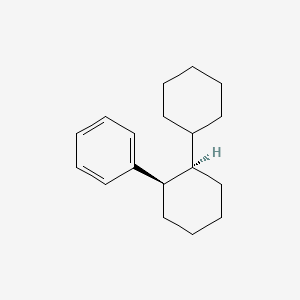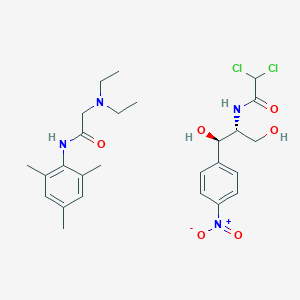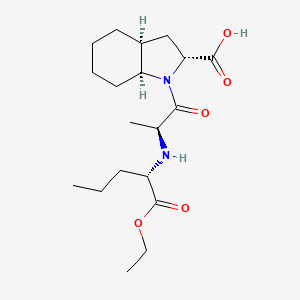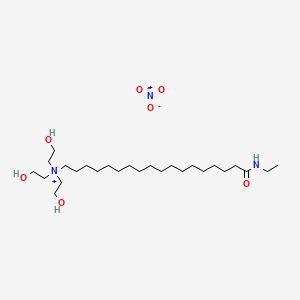
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is a complex organic compound with a long-chain structure. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) typically involves the reaction of octadecylamine with ethylamine and tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The nitrate salt is then formed by reacting the amine compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein binding.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes. This can facilitate the delivery of drugs or other molecules into cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- N,N-Bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium
Uniqueness
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to similar compounds.
Properties
CAS No. |
72928-19-9 |
|---|---|
Molecular Formula |
C26H55N3O7 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
[18-(ethylamino)-18-oxooctadecyl]-tris(2-hydroxyethyl)azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-27-26(32)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
InChI Key |
XRCFPXJONFKJIY-UHFFFAOYSA-O |
Canonical SMILES |
CCNC(=O)CCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


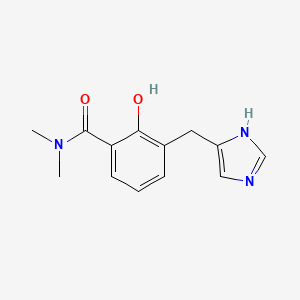



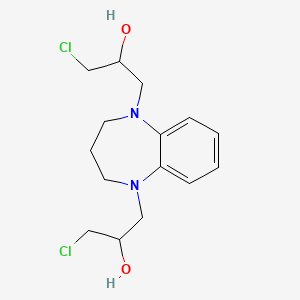
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
